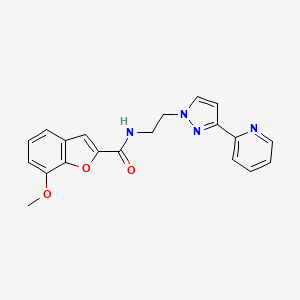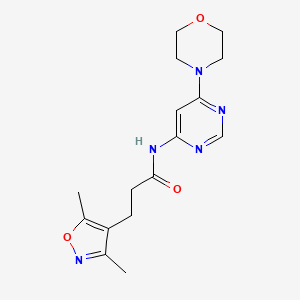
3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide, also known as compound A, is a novel inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB pathway is a key regulator of cell survival, proliferation, and growth, and is frequently activated in cancer cells. Compound A has shown promising results in preclinical studies as a potential anti-cancer agent.
作用機序
Compound A inhibits the PKB/Akt pathway by binding to the pleckstrin homology (PH) domain of PKB/Akt. This prevents PKB/Akt from being activated by upstream signaling molecules, leading to inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A leads to various biochemical and physiological effects. These include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels).
実験室実験の利点と制限
Compound A has several advantages for use in lab experiments. It is a potent and selective inhibitor of the PKB/Akt pathway, making it a valuable tool for studying this pathway. However, it also has limitations, including its relatively low solubility in water and its potential to interact with other proteins.
将来の方向性
There are several future directions for research on 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt pathway that can be used as anti-cancer agents. Another area of interest is the investigation of the potential use of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A and its potential as a therapeutic agent.
合成法
Compound A can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thionyl chloride to form 3,5-dimethylisoxazol-4-yl chloride. This is then reacted with 6-morpholinopyrimidin-4-amine to form 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide.
科学的研究の応用
Compound A has been extensively studied for its potential use as an anti-cancer agent. In vitro studies have shown that 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A can inhibit tumor growth in animal models.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-13(12(2)24-20-11)3-4-16(22)19-14-9-15(18-10-17-14)21-5-7-23-8-6-21/h9-10H,3-8H2,1-2H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZTGLZQGQQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)
![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)

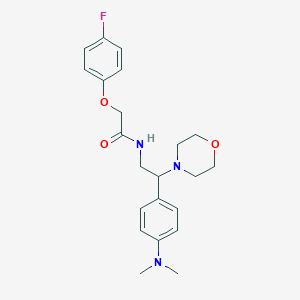
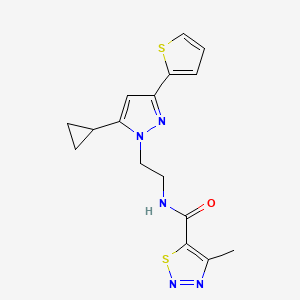


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2635300.png)
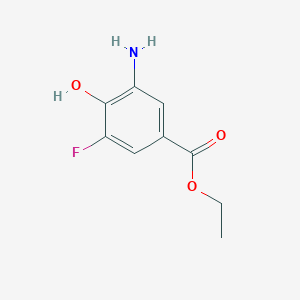
![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)
